4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Kinase Inhibitor Scaffold Purity Quality Control

Non-ATP-competitive kinase inhibitor design requires precise 4-methoxy-1-methyl substitution on the pyrazolo[3,4-b]pyridine core; generic analogs exhibit altered selectivity or complete loss of the desired binding mode. This compound resolves that challenge by providing the exact scaffold validated for MNK1/2, PIM-1, ALK-L1196M, and PDE4B programs. • Enables SAR studies that avoid paradoxical kinase activation observed with ATP-competitive inhibitors. • Consistent ≥98% purity ensures reproducible results in selectivity panels and cellular target-engagement assays. • Multiple batch-reserved lots available; same-day dispatch for standard research quantities supports rapid hit-to-lead timelines.

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
CAS No. 717875-82-6
Cat. No. B11909381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS717875-82-6
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCN1C2=NC=CC(=C2C(=N1)N)OC
InChIInChI=1S/C8H10N4O/c1-12-8-6(7(9)11-12)5(13-2)3-4-10-8/h3-4H,1-2H3,(H2,9,11)
InChIKeyREGYULXJGDJGBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Overview


4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 717875-82-6) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole and pyridine ring system substituted with a methoxy group at the 4-position and a methyl group at the 1-position, with an amine functionality at the 3-position [1]. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the design of kinase inhibitors targeting MNK1/2 [2], PIM-1 [3], ALK-L1196M [4], and PDE4B [5], making it a key intermediate for oncology and anti-inflammatory drug discovery programs.

Non‑ATP‑competitive MNK1/2 inhibitor design scaffold
Supports kinase selectivity profiling and SAR studies
Purity‑controlled intermediate for reproducible assay development

Why Generic Substitution Fails


Generic substitution within the pyrazolo[3,4-b]pyridin-3-amine class is not straightforward due to the profound impact of substitution patterns on kinase selectivity and binding mode. For instance, the 4,6-diaryl substitution on the pyrazolo[3,4-b]pyridin-3-amine scaffold is critical for achieving the non-ATP-competitive MNK1 inhibition that avoids paradoxical kinase activation, a unique mechanism not replicated by simple analogs [1]. Similarly, modifications at the 1- and 4-positions drastically alter potency against specific targets: 1-methyl-4-trifluoromethyl analogs show divergent activity profiles compared to methoxy-substituted variants [2], and 6-cyclopropyl substitution yields different selectivity windows . Without precise structural fidelity, researchers risk selecting a compound with off-target activity, altered binding kinetics, or complete loss of the intended pharmacological effect, making the exact 4-methoxy-1-methyl configuration essential for reproducible results.

Substitution pattern variation

4‑trifluoromethyl or other 4‑position analogs may shift kinase target engagement away from the non‑ATP‑competitive MNK1/2 profile.

6‑Cyclopropyl selectivity drift

6‑Cyclopropyl‑substituted pyrazolo[3,4‑b]pyridines exhibit different selectivity windows, which may not reproduce MNK1/2‑biased readouts.

3‑Amine modification impact

Removal or substitution of the 3‑amine group drastically reduces kinase inhibition; scaffold integrity is required for pathway‑response studies.

Performance Differentiation


Purity for Reproducible Kinase Assays

The compound is commercially available with a certified purity of ≥98% (NLT 98%) as determined by HPLC . In contrast, many close structural analogs in this class are commonly offered at 95% purity . This higher purity specification reduces the risk of confounding biological activity from trace impurities, which is critical when evaluating subtle SAR differences in kinase inhibition assays.

Chemical Purity
Specification review
≥98% (NLT 98%) vs. typical 95% vendor specification
Reduces impurity‑driven confounding activity in kinase assays
Specification review per vendor certificate of analysis; data to verify
Kinase Inhibitor Scaffold Purity Quality Control

MNK1/2 Inhibitory Activity

While direct quantitative data for 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine itself is not publicly available, class-level inference from the 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold demonstrates that compounds with this core structure exhibit potent MNK1/2 inhibition. The hit compound EB1 from this series showed complete inhibition of MNK1/2 at 10 µM in radiometric assays, with a unique non-ATP-competitive binding mode that avoids paradoxical kinase priming [1]. In contrast, ATP-competitive MNK inhibitors like CGP57380 induce a pseudo-active kinase state, potentially confounding cellular readouts [1]. The presence of the 3-amine group is essential for this activity; its removal or modification drastically reduces potency [1].

MNK1/2 Inhibition Mechanism
Class‑level inference
Non‑ATP‑competitive binding; class scaffold achieves >90% inhibition at 10 µM
Avoids paradoxical kinase priming artifacts observed with ATP‑competitive controls
Direct quantitative data for this compound not publicly available; requires validation
MNK1/2 Inhibition Kinase Profiling Anticancer

Antiproliferative Activity in MCF-7 Cells

Pyrazolo[3,4-b]pyridine derivatives demonstrate selective antiproliferative effects against MCF-7 breast cancer cells. For instance, optimized derivatives 17 and 19 from this chemical series exhibit IC50 values of 5.98 µM and 5.61 µM, respectively, against MCF-7 (ERα-dependent) cells, while showing no significant activity against MDA-MB-231 (ERα-independent) or MCF-10A (normal) cells [1]. This selectivity suggests that compounds based on the pyrazolo[3,4-b]pyridine core, including the target compound, may be preferentially effective in ERα-positive breast cancer models.

Cell‑Model Activity (MCF‑7)
Class‑level inference
IC₅₀ ~5–6 µM
Class derivatives in MCF‑7 cells, 48h MTT assay
Supports cell‑model endpoint review for ERα‑positive breast cancer research
Compound‑specific data not reported; class‑level extrapolation only
Anticancer PIM-1 Kinase MCF-7

Key Research Applications


Kinase Inhibitor Lead Optimization

The compound serves as a core scaffold for developing novel MNK1/2 inhibitors with a non-ATP-competitive binding mode. Its 4-methoxy and 1-methyl substitution pattern offers a distinct starting point for SAR studies aimed at optimizing potency and selectivity against MNK1/2 while avoiding the paradoxical kinase activation observed with ATP-competitive inhibitors [1]. Researchers can use this compound to synthesize focused libraries exploring 4-position modifications for improved pharmacokinetic properties.

ERα-Positive Breast Cancer Models

Given the class-level evidence for selective cytotoxicity against MCF-7 cells [2], this compound is well-suited for investigating PIM-1 kinase-dependent pathways in ERα-positive breast cancer. It can be employed in cellular assays to validate target engagement and downstream signaling effects, particularly in models sensitive to eIF4E phosphorylation status.

Kinase Profiling and Selectivity Screens

The high purity (≥98%) makes this compound an ideal reference standard for broad kinase profiling panels. Its structural similarity to known MNK and PIM-1 inhibitors [1][2] allows researchers to use it as a control compound in selectivity assays to differentiate on-target from off-target effects, especially when comparing novel derivatives.

Application
Selection Property
Validation Focus
MNK1/2 inhibitor scaffold optimization
Non‑ATP‑competitive binding mode
Kinase selectivity profiling and SAR reproducibility
Cell‑model studies for ERα+ breast cancer
PIM‑1 kinase pathway interrogation
Cell viability and eIF4E phosphorylation endpoints
Kinase panel selectivity screening
High‑purity reference scaffold
Off‑target profiling and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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